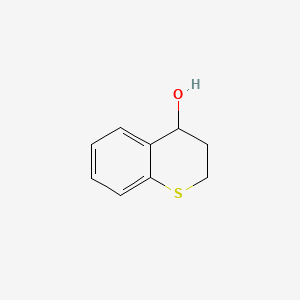

Thiochroman-4-ol

Descripción

Historical Context and Early Investigations of Thiochroman (B1618051) Derivatives

The exploration of thiochroman chemistry is rooted in the broader investigation of sulfur heterocycles. Early synthetic work focused predominantly on the corresponding ketone, thiochroman-4-one (B147511), which serves as a key intermediate for accessing thiochroman-4-ol and a vast array of other derivatives.

Initial methods for synthesizing the thiochroman-4-one core structure involved the intramolecular cyclization of β-arylthiopropanoic acids. tandfonline.com A common approach was the base-catalyzed addition of arylthiols to β-chloropropanoic acid to form the necessary acid precursor, which was then cyclized using strong acids like concentrated sulfuric acid, often with a catalyst like phosphorus pentoxide (P₂O₅). tandfonline.com Another established route involved the reaction of thiophenols with β-bromopropionic acid. tandfonline.com These foundational methods laid the groundwork for more advanced and efficient synthetic strategies, including microwave-assisted cyclizations and palladium-catalyzed carbonylative ring-forming reactions, which provided higher yields and regioselectivity. tandfonline.com The parent compound of the -ol series, this compound, is readily prepared from thiochroman-4-one, for instance, through biotransformation processes using various fungi. nih.gov

Significance of this compound as a Privileged Scaffold in Chemical Sciences

The thiochroman framework is widely recognized as a "privileged scaffold" in the chemical sciences. nih.govmdpi.com This term denotes a molecular structure that is capable of binding to a variety of biological targets, thereby serving as a versatile template for the development of new bioactive agents. ijpsr.info Its sulfur-containing heterocyclic structure offers a unique three-dimensional arrangement and electronic properties that are advantageous for molecular recognition and interaction with biological macromolecules. nih.govmdpi.com

This compound and its oxidized precursor, thiochroman-4-one, are exceptionally versatile building blocks in the synthesis of more complex heterocyclic systems. tandfonline.comresearcher.life Thiochroman-4-ones have been extensively used as precursors to generate a wide range of fused and spiro-heterocycles. tandfonline.com The reactions often target the active methylene (B1212753) group adjacent to the carbonyl and the carbonyl group itself, allowing for condensations and cyclizations with various reagents. researchgate.net This has led to the successful synthesis of diverse heterocyclic structures, including:

Pyrazoles

Imidazoles

Thiazoles

Indoles

Pyridines

Pyrimidines

Thiazepines tandfonline.comresearchgate.net

The reactivity of the thiochroman core makes it a valuable intermediate for constructing novel molecular architectures with potential applications in materials science and medicinal chemistry. researcher.lifemdpi.com

The thiochroman scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. mdpi.comrsc.org The structural relationship to chromones, which are themselves privileged structures, has spurred investigation into thiochromans as bioisosteric analogues with potentially enhanced or novel biological profiles. nih.govresearchgate.net

Research has demonstrated that compounds derived from the this compound and thiochroman-4-one core possess significant biological properties, including:

Antimicrobial and Antifungal Activity: Thiochromanone derivatives have shown potent activity against various bacterial and fungal pathogens. rsc.orgjst.go.jp For example, certain thiochroman-4-one derivatives incorporating an acylhydrazone moiety displayed excellent antibacterial effects against plant pathogens like Xanthomonas oryzae. rsc.org Others have been identified as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections, showing efficacy against strains like Candida albicans and Cryptococcus neoformans. rsc.orgjst.go.jp

Anticancer Activity: The thiochroman skeleton is present in molecules designed as anticancer agents. rsc.org Thiochromanone-derived thiosemicarbazones, for instance, have been shown to induce apoptosis in human breast cancer cells. rsc.org Furthermore, the thiochroman derivative CH4986399 has been identified as a novel, orally active selective estrogen receptor down-regulator (SERD) effective in breast cancer models. iiarjournals.org

Antileishmanial Activity: Derivatives of thiochroman have emerged as promising agents against leishmaniasis. nih.govproquest.com Compounds featuring a vinyl sulfone moiety, synthesized from the thiochroman-4-one scaffold, have displayed high activity against Leishmania panamensis amastigotes with low cytotoxicity. nih.govmdpi.com

Role in Heterocyclic Synthesis

Scope and Research Objectives Pertaining to this compound

Current and future research involving this compound is focused on several key objectives. A primary goal is the development of new, efficient, and stereoselective synthetic methodologies to access this compound and its derivatives. researchgate.net This includes the use of organocatalysis and photocatalysis to construct the thiochroman core under mild conditions. researchgate.net

Another major research thrust is the continued exploration of the thiochroman scaffold in drug discovery. mdpi.comacs.org This involves designing and synthesizing novel libraries of thiochroman-based compounds and evaluating their biological activities against a wide range of therapeutic targets, including those for cancer, infectious diseases, and inflammatory conditions. rsc.orgchemrxiv.org Structure-activity relationship (SAR) studies are crucial in this effort, aiming to identify the specific structural features that confer potent and selective bioactivity. rsc.org Furthermore, investigations into the biotransformation of this compound using microorganisms like fungi offer a green chemistry approach to producing enantiomerically enriched and novel derivatives with interesting pharmacological properties. nih.govmdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVSZXYNCFXKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960750 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40316-60-7 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40316-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040316607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzothiopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Thiochroman 4 Ol and Its Derivatives

Classical and Contemporary Chemical Synthesis Approaches

The synthesis of the thiochroman-4-ol core often proceeds through the initial preparation of its oxidized precursor, thiochroman-4-one (B147511). Subsequent reduction of the ketone functionality yields the desired alcohol. A variety of classical and modern synthetic strategies have been developed to construct the thiochroman-4-one framework.

Friedel-Crafts Acylation Strategies for Thiochroman-4-one Precursors

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of thiochroman-4-ones. This reaction typically involves the cyclization of 3-(phenylthio)propanoic acids. These precursors can be synthesized through the reaction of thiophenol with β-halopropionic acids or β-butyrolactones. mdpi.com The subsequent cyclization is often promoted by strong acids or Lewis acids.

One common approach involves the use of strong dehydrating agents like sulfuric acid or methanesulfonic acid to effect the cyclization of 3-(phenylthio)propanoic acids, although this can sometimes result in low yields. mdpi.comnih.gov An alternative strategy is the conversion of the carboxylic acid to its corresponding acid chloride, followed by intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum trichloride (B1173362) or tin(IV) chloride. mdpi.com For instance, thioflavanone has been prepared from the acid chloride of 3-phenyl-3-(phenylthio)-propanoic acid using tin(IV) chloride. mdpi.com

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

| 3-(Phenylthio)propanoic acid | Sulfuric acid or Methanesulfonic acid | Thiochroman-4-one | Moderate | mdpi.comnih.gov |

| 3-Phenyl-3-(phenylthio)propanoyl chloride | Tin(IV) chloride | Thioflavanone | Moderate | mdpi.com |

| 3-Arylmercaptopropanoic acids | Sulfuric acid | Thiochroman-4-ones | Not specified | koreascience.kr |

Cyclodehydration and Related Cyclization Reactions

Cyclodehydration reactions are frequently employed in the synthesis of thiochroman-4-ones from suitable acyclic precursors. sci-hub.se This method often involves the acid-catalyzed ring closure of 3-alkyl-3-(phenylthio)propanoic acids. sci-hub.se Strong acids such as sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid can be used, though they may only produce trace amounts of the desired product in some cases. mdpi.com Polyphosphoric acid (PPA) has also been utilized, sometimes under microwave irradiation, to facilitate the cyclodehydration of 3-(phenylthio)propanoic acids to yield thiochroman-4-one derivatives. sci-hub.se

The cyclization of 3-aryl-3-(phenylthio)-propanoic acid to form 2-phenylthiochroman-4-one (B11944599) (thioflavanone) has proven challenging under various conditions, with strong dehydrating agents often failing to produce significant yields. mdpi.com Similarly, the formation of the acid chloride followed by intramolecular Friedel-Crafts acylation with aluminum trichloride has also been reported to be unsuccessful in this specific case. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 3-Alkyl-3-(phenylthio)propanoic acids | Acid catalyst | 2-Alkylthiochroman-4-ones | sci-hub.se |

| 3-(Phenylthio)propanoic acids | Polyphosphoric acid (PPA) | Thiochroman-4-one derivatives | sci-hub.se |

| 3-Aryl-3-(phenylthio)-propanoic acid | Strong dehydrating agents (e.g., H₂SO₄) | 2-Phenylthiochroman-4-one (low yield) | mdpi.com |

1,4-Addition Reactions to Thiochromones

The 1,4-conjugate addition of organometallic reagents to thiochromones represents a powerful and versatile method for the synthesis of 2-substituted thiochroman-4-ones. sci-hub.semdpi.commdpi.comnih.govresearchgate.netresearchgate.net This approach allows for the direct introduction of alkyl or aryl groups at the 2-position of the thiochroman-4-one skeleton.

Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are commonly used for this transformation. nih.gov The reaction of thiochromones with lithium dialkylcuprates, often in the presence of an activator like trimethylsilyl (B98337) chloride (TMSCl), affords 2-alkylthiochroman-4-ones in good yields. nih.govresearchgate.net A variety of lithium dialkylcuprates, including dimethyl, diethyl, di-n-butyl, and di-n-hexyl cuprates, have been shown to add smoothly to thiochromone (B8434766). nih.gov

Grignard reagents, in the presence of copper catalysts, also undergo conjugate addition to thiochromones. mdpi.comresearchgate.net For example, n-butylmagnesium chloride readily adds to substituted thiochromones in the presence of a copper salt to give 1,4-adducts in good yields. mdpi.com This method is effective for thiochromones bearing both electron-donating and electron-withdrawing groups on the aromatic ring. mdpi.com

| Thiochromone Substrate | Organometallic Reagent | Catalyst/Additive | Product | Yield | Reference |

| Thiochromone | n-Bu₂CuLi | TMSCl | 2-n-Butylthiochroman-4-one | 66% | nih.gov |

| Substituted Thiochromones | n-BuMgCl | Copper salt | 2-n-Butylthiochroman-4-ones | 73-86% | mdpi.com |

| Thiochromones with alkyl groups | PhMgBr | Copper salt | 2-Phenylthiochroman-4-ones | 77-88% | mdpi.com |

| Thiochromones with halides | PhMgBr | Copper salt | 2-Phenylthiochroman-4-ones | 78-82% | mdpi.com |

Direct Reactions of Thiophenols with Acrylic Acids and Derivatives

A direct, one-step synthesis of thiochroman-4-ones involves the reaction of thiophenols with α,β-unsaturated acids, such as acrylic acid and its derivatives. mdpi.comsci-hub.se This approach is attractive due to its atom economy. The reaction is typically acid-catalyzed. For instance, the reaction between thiophenol and acrylic acid derivatives in the presence of methanesulfonic acid can produce thiochroman-4-ones, although the yields have been reported to be low. mdpi.comnih.gov

An alternative catalytic system involves the use of iodine (I₂) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to catalyze the initial Michael addition of thiophenol to the α,β-unsaturated acid, forming a 3-(phenylthio)-propanoic acid intermediate. mdpi.comnih.gov This intermediate is then cyclized in a subsequent step using a strong acid like sulfuric or methanesulfonic acid to afford the thiochroman-4-one in moderate yields. mdpi.comnih.gov For example, 2-methylthiochroman-4-one can be prepared by reacting thiophenol with crotonic acid in the presence of iodine, followed by cyclization. mdpi.comnih.gov

| Thiophenol | Acrylic Acid Derivative | Catalyst | Product | Reference |

| Thiophenol | Acrylic acid derivatives | Methanesulfonic acid | Thiochroman-4-ones | mdpi.comnih.govsci-hub.se |

| Thiophenol | Crotonic acid | I₂ then H₂SO₄/CH₃SO₃H | 2-Methylthiochroman-4-one | mdpi.comnih.gov |

| 4-Fluorothiophenol | Acrylic acid | I₂ | 6-Fluorothiochroman-4-one | mdpi.comambeed.com |

Incorporating Sulfur Atoms into Chalcones and Cycloelimination

The synthesis of thioflavanones, which are 2-aryl-substituted thiochroman-4-ones, can be achieved by incorporating a sulfur atom into a chalcone (B49325) backbone followed by a cycloelimination reaction. sci-hub.se This strategy provides an alternative route to these important derivatives. One such method involves the reaction of 2'-halochalcones with a sulfur source, such as sodium hydrosulfide, which leads to the formation of the thioflavanone skeleton through substitution and subsequent intramolecular cyclization. sci-hub.se

Another approach involves the intramolecular 1,4-addition of S-protected chalcones. sci-hub.se For example, the treatment of benzoxathiolane chalcones with sodium hydroxide (B78521) in refluxing aqueous ethanol (B145695) can provide thioflavanones via the intramolecular 1,4-addition of a thiol group that is generated in situ from the opening of the benzoxathiolane ring. koreascience.kr

Green Chemistry and Biocatalytic Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This trend has extended to the synthesis of this compound and its derivatives, with a focus on green chemistry principles and biocatalysis.

One notable green chemistry approach involves a visible-light-mediated, photocatalyst-free C-S cross-coupling reaction to synthesize thiochromane derivatives. organic-chemistry.org This method utilizes xanthate as a sulfur source and catalyst, avoiding the need for expensive and toxic transition metal catalysts. The reaction proceeds via a photoinduced electron transfer (PET) mechanism, involving the formation of an electron donor-acceptor (EDA) complex between an aryl iodide and xanthate. organic-chemistry.org This methodology has been successfully applied to the synthesis of thiochroman-4-one and extended to a three-component reaction to produce this compound. organic-chemistry.org

Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral molecules. The biotransformation of this compound and its derivatives using microorganisms has been explored. For instance, marine-derived fungi such as Emericellopsis maritima and Purpureocillium lilacinum have been used to biotransform (±)-thiochroman-4-ol and (±)-6-chlorothis compound. researchgate.netmdpi.comnih.gov These biotransformations can yield various products, including the corresponding thiochroman-4-ones and oxidized derivatives like this compound 1-oxides. mdpi.comnih.gov Such biocatalytic approaches can provide access to enantiomerically enriched or pure compounds that are difficult to obtain through traditional chemical synthesis. mdpi.com

| Method | Key Features | Product(s) | Reference |

| Visible-light photocatalysis | Photocatalyst-free, uses xanthate as sulfur source | Thiochroman-4-one, this compound | organic-chemistry.org |

| Biotransformation with Emericellopsis maritima | Stereoselective oxidation | Thiochroman-4-one, this compound 1-oxides | mdpi.comnih.gov |

| Biotransformation with Purpureocillium lilacinum | Stereoselective oxidation | Thiochroman-4-one, this compound 1-oxides | mdpi.comnih.gov |

Biotransformation Using Marine-Derived Fungi (e.g., Emericellopsis maritima, Purpureocillium lilacinum)

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering an alternative for producing novel drug derivatives and intermediates. mdpi.com This approach is noted for its ability to perform regio- and stereoselective reactions that are challenging to achieve through conventional methods. mdpi.com Marine-derived fungi, adapted to extreme oceanic environments, are a promising source of novel enzymes with unique catalytic properties. mdpi.com

Regio- and Stereoselective Production of Thiochromanols and Oxidized Derivatives

The biotransformation of this compound and its derivatives using marine-derived fungi such as Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2 has been investigated. mdpi.comscilit.comsciprofiles.comnih.gov These fungi, isolated from intertidal sediments, have demonstrated the capacity to metabolize this compound into various oxidized derivatives. mdpi.comsciprofiles.com

In a study involving E. maritima BC17, the biotransformation of (±)-thiochroman-4-ol yielded thiochroman-4-one, along with syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. mdpi.comresearchgate.net Similarly, the transformation of (±)-6-chlorothis compound by the same fungus produced 6-chlorothiochroman-4-one (B87741), syn-(1R,4S)-(–)-6-chlorothis compound 1-oxide, and anti-(1R,4R)-(–)-6-chlorothis compound 1-oxide. mdpi.com

The biotransformation of (±)-thiochroman-4-ol by P. lilacinum BC17-2 also resulted in the formation of thiochroman-4-one and the corresponding sulfoxides. mdpi.comresearchgate.net These transformations highlight the ability of these marine fungi to perform selective oxidation reactions on the thiochroman (B1618051) scaffold. The structures of the resulting metabolites were confirmed through comprehensive spectroscopic analyses. mdpi.comscilit.com

Table 1: Biotransformation Products of this compound Derivatives by Marine-Derived Fungi

| Fungus Strain | Substrate | Products |

|---|---|---|

| Emericellopsis maritima BC17 | (±)-Thiochroman-4-ol | Thiochroman-4-one, syn-(±)-Thiochroman-4-ol 1-oxide, anti-(1R,4R)-(–)-Thiochroman-4-ol 1-oxide mdpi.com |

| Emericellopsis maritima BC17 | (±)-6-Chlorothis compound | 6-Chlorothiochroman-4-one, syn-(1R,4S)-(–)-6-Chlorothis compound 1-oxide, anti-(1R,4R)-(–)-6-Chlorothis compound 1-oxide mdpi.com |

| Purpureocillium lilacinum BC17-2 | (±)-Thiochroman-4-ol | Thiochroman-4-one, this compound sulfoxides mdpi.comresearchgate.net |

Enantioselective Synthesis via Biocatalysis

Biocatalytic methods are particularly valuable for the enantioselective synthesis of chiral molecules. unipd.itnih.gov In the context of this compound, marine-derived fungi have shown the ability to effect kinetic resolutions.

During the biotransformation of (±)-thiochroman-4-ol with E. maritima BC17, the unreacted starting material was recovered with a positive specific rotation, indicating an enantiomeric excess in favor of the (R)-configuration. mdpi.com Conversely, the biotransformation of (±)-6-chlorothis compound by the same fungus resulted in the recovery of the unreacted alcohol with a negative specific rotation, favoring the (S)-enantiomer. mdpi.com This demonstrates a reversal of enantioselectivity by E. maritima compared to what has been observed with P. lilacinum for the same substrates. mdpi.com

The ability of these microorganisms to selectively metabolize one enantiomer over the other provides a viable route for obtaining enantioenriched thiochroman-4-ols, which are valuable building blocks in asymmetric synthesis. researchgate.net

Visible Light Mediated Photocatalyst-Free C-S Cross-Coupling Reactions

Recent advancements in synthetic chemistry have focused on the development of environmentally benign methods, such as visible-light-mediated reactions that avoid the use of expensive and toxic transition metal catalysts. organic-chemistry.orgresearchgate.net

Photoinduced Electron Transfer (PET) Mechanisms

A notable development is the synthesis of thiochromane and this compound derivatives through a visible light-mediated, photocatalyst-free C-S cross-coupling reaction. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov This process operates via a photoinduced electron transfer (PET) mechanism. organic-chemistry.orgacs.orgnih.govcapes.gov.br The reaction is initiated by the formation of an electron donor-acceptor (EDA) complex between an aryl iodide and a xanthate. organic-chemistry.orgacs.orgresearchgate.net Spectroscopic studies and DFT calculations have substantiated the formation of this EDA complex. organic-chemistry.orgacs.org Upon exposure to visible light, the photoexcited EDA complex undergoes a single electron transfer (SET) to initiate a radical pathway, leading to C-S bond formation. organic-chemistry.orgresearchgate.net This mechanism is a key feature of reversible photoinduced electron transfer processes, which are significant in various chemical and biological systems. uochb.cz

Utilizing Xanthate as a Sulfur Source

In this photocatalyst-free system, xanthate serves a dual role as both a sulfur surrogate and a catalyst. organic-chemistry.org The use of odorless potassium ethyl xanthate makes this method more environmentally friendly. organic-chemistry.org The reaction proceeds through the initial formation of a C-S bond, followed by thioester cleavage and a sulfa-Michael addition. organic-chemistry.orgacs.org This methodology has been successfully applied to synthesize thiochroman-4-one with high efficiency. organic-chemistry.org Furthermore, it has been extended to a three-component cross-coupling reaction for the synthesis of this compound. organic-chemistry.orgacs.orgnih.gov

Domino and Multicomponent Reactions for this compound Scaffolds

Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing waste and simplifying purification processes. beilstein-journals.orgacsgcipr.orgnih.gov These reactions are characterized by their high atom economy and convergence. acsgcipr.org

The synthesis of this compound derivatives has been achieved through domino reactions. organic-chemistry.orgresearchgate.net For instance, the visible-light-mediated reaction described above involves a domino sequence of C-S bond formation, thioester cleavage, intramolecular sulfa-Michael addition, and an aldol (B89426) reaction. organic-chemistry.orgacs.orgresearchgate.net This approach has been utilized for the synthesis of thiochromane derivatives and was further adapted for an intermolecular three-component reaction to produce this compound. organic-chemistry.orgacs.orgnih.govresearchgate.net

Other domino strategies for synthesizing thiochroman scaffolds include copper-catalyzed processes using xanthate as a sulfur source, which proceed through C(aryl)-S bond formation, thioester cleavage, and intramolecular Michael addition. researchgate.net These methods provide efficient access to thiochromanones, which can be subsequently reduced to thiochroman-4-ols. researchgate.net The development of such cascade reactions, including those involving Michael additions and subsequent cyclizations, represents a powerful tool for constructing the thiochroman core with high efficiency and stereoselectivity. researchgate.netresearchgate.net

(4+2) Annulation Strategies

A recently developed and efficient method for constructing highly functionalized this compound derivatives involves a (4+2) annulation strategy. acs.orgresearcher.lifenih.gov This domino reaction builds the key S-C and C-C bonds in a single process. The methodology utilizes α-substituted allenyl sulfones as the four-atom component and aromatic thiolates bearing an ortho α-ketoester group as the two-atom component. nih.govscilit.com The required anionic sulfur species (aromatic thiolates) are generated in situ from the corresponding disulfides by reduction, for example, with a Rongalite/K2CO3 system. acs.orgscilit.com This approach is practical for gram-scale synthesis and is compatible with other electron-deficient allenes, such as allenoates and allenones. nih.gov This method complements traditional Diels-Alder reactions of ortho-quinone methides, which typically require electron-rich dienophiles, by effectively using electron-deficient olefins. rsc.org

Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequences

Rhodium-catalyzed reactions offer a powerful route to thiochroman-4-ones, which are direct precursors to thiochroman-4-ols. mdpi.comresearchgate.net A notable example is the two-component assembly using a rhodium-catalyzed alkyne hydroacylation followed by an intramolecular thio-conjugate-addition. acs.orgnih.gov In this sequence, β'-thio-substituted-enones are first assembled from the rhodium-catalyzed combination of β-tert-butylthio-substituted aldehydes and alkynes. nih.gov These enone intermediates then smoothly undergo an in situ intramolecular S-conjugate addition to yield a variety of sulfur-containing heterocycles, including thiochroman-4-ones. researchgate.netnih.gov This one-pot process is versatile, accommodating aryl, alkenyl, and alkyl aldehydes to produce thiochroman-4-ones, hexahydro-4H-thiochromen-4-ones, and tetrahydrothiopyran-4-ones, respectively. nih.gov

Multicomponent Reactions (MCRs) for Spiropyrrolidines Fused with Thiochroman-4-one/chroman-4-one Moieties

Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules like spiropyrrolidines fused with a thiochroman-4-one core. mdpi.comresearchgate.net These reactions combine three or more starting materials in a single step to form a product that contains the essential parts of all reactants. A key strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with an exocyclic alkene. mdpi.com

Specifically, a diverse range of thiochromanone-substituted spiropyrrolidines can be synthesized through an MCR involving arylidene thiochroman-4-ones, a glycine (B1666218) ester (such as glycine ethyl ester), and a cyclic 1,2-diketone (like isatin (B1672199) or acenaphthenequinone). mdpi.com The azomethine ylide is generated in situ from the condensation of the glycine ester and the 1,2-diketone. mdpi.com This process is highly regio- and diastereoselective. mdpi.com The scope of this reaction is broad, accommodating various electronically different substituents on the phenyl ring of the arylidene thiochromanones. mdpi.com

Table 1: Synthesis of Spiropyrrolidine-Thiochroman-4-one Hybrids via MCR

| Entry | Arylidene Thiochromanone Substituent | 1,2-Diketone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Isatin | Spiropyrrolidine-thiochroman-4-one | Good |

| 2 | 4-Cl | Isatin | 4-Chloro substituted spiropyrrolidine | Good |

| 3 | 4-F | Isatin | 4-Fluoro substituted spiropyrrolidine | Good |

| 4 | 4-CH3 | Isatin | 4-Methyl substituted spiropyrrolidine | Good |

| 5 | H | Acenaphthenequinone | Acenaphthylene-fused spiropyrrolidine | Good |

Data synthesized from information in reference mdpi.com.

Post-Synthetic Modifications and Derivatization of this compound

The this compound scaffold can be readily modified after its initial synthesis. Common derivatizations include oxidation of the sulfur atom and reactions at the C3 and C4 positions of the heterocyclic ring, often starting from the corresponding thiochroman-4-one.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the thiochroman ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. researchgate.net These oxidized derivatives are important as they are often precursors to bioactive compounds. mdpi.com The oxidation of thiochroman-4-one with reagents like dimethyldioxirane (B1199080) (DMD) can yield either the sulfoxide (B87167) or the sulfone, depending on the reaction conditions. researchgate.net Similarly, hydrogen peroxide (H2O2) in glacial acetic acid is a common system for converting sulfides to sulfones. acs.org For instance, treating thiochroman-4-one with 30% hydrogen peroxide at room temperature produces the corresponding sulfone. acs.org Urea-hydrogen peroxide (UHP) is another effective and stable reagent for the controlled oxidation of sulfides. beilstein-journals.orgorganic-chemistry.org Generally, sulfoxides can be obtained using 1.5 equivalents of UHP, while sulfones require a higher amount, such as 2.5 equivalents. beilstein-journals.org Fungal biotransformations have also been employed to produce this compound sulfoxides and sulfones with good yields and enantioselectivities. mdpi.com

Table 2: Oxidation of Thiochroman Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Thiochroman-4-one | 30% H2O2 / Acetic Acid | Thiochroman-4-one-1,1-dioxide (Sulfone) | acs.org |

| Thiochroman-4-ones | Dimethyldioxirane (DMD) | Thiochroman-4-one sulfoxides and/or sulfones | researchgate.net |

| This compound | Purpureocillium lilacinum | This compound 1-oxide (Sulfoxide) | mdpi.com |

| This compound | Emericellopsis maritima | This compound 1,1-dioxide (Sulfone) | mdpi.com |

Formation of Pyrazoles and Isoxazoles from Thiochroman-4-one

Thiochroman-4-one serves as a versatile precursor for the synthesis of fused heterocyclic systems like pyrazoles and isoxazoles. acs.org These syntheses typically involve a condensation reaction with a 1,3-dicarbonyl equivalent derived from the thiochroman-4-one.

To synthesize the pyrazole (B372694) ring, thiochroman-4-one is first converted to a 3-hydroxymethylene ketone by treatment with ethyl formate (B1220265) and a base like sodium methoxide. acs.org This intermediate is then condensed with hydrazine (B178648) or a substituted hydrazine to yield the fused thiochromeno[4,3-c]pyrazole. acs.orgtandfonline.comrsc.orgrsc.org

For the isoxazole (B147169) ring, the same 3-hydroxymethylene ketone intermediate is reacted with hydroxylamine (B1172632) hydrochloride. acs.orgsciensage.info This reaction leads to the formation of the corresponding fused isoxazole. acs.orgnih.gov These pyrazole and isoxazole derivatives have been investigated for their biological activities. acs.org

Introduction of Oxime and Oxime Ether Moieties

The ketone group at the C4 position of thiochroman-4-one can be readily converted into an oxime or an oxime ether. tandfonline.com Thiochroman-4-one oxime is typically formed by heating thiochroman-4-one with hydroxylamine in boiling ethanol, often with a basic catalyst such as pyridine. researchgate.nettandfonline.com

O-ether derivatives of the oxime can be prepared by reacting the ketone with O-alkyl derivatives of hydroxylamine or by alkylating the pre-formed oxime. sciendo.com These oxime ether moieties are found in various compounds synthesized for biological evaluation, including potential fungicides and antibacterial agents. acs.orgpatsnap.com The reductive rearrangement of these oximes and oxime ethers can also be used to synthesize other amine-containing derivatives. rsc.org

Reactions Involving Vinyl Sulfone Moieties

The introduction of a vinyl sulfone moiety into the thiochroman framework represents a significant synthetic strategy, primarily because the resulting α,β-unsaturated sulfone system is a powerful Michael acceptor and has been identified as a key pharmacophore in various biologically active molecules. Methodologies in this category often involve the synthesis of a saturated thiochroman-4-one or this compound core, followed by oxidation and dehydrogenation to install the vinyl sulfone group. Alternatively, vinyl sulfones can serve as key building blocks in annulation or tandem reactions to construct the thiochroman ring system directly.

Formation of Thiochromone Vinyl Sulfones via Dehydrogenation

A prevalent method for synthesizing thiochromone derivatives bearing a vinyl sulfone moiety involves a two-step sequence starting from thiochroman-4-ones. The first step is the oxidation of the sulfide (B99878) in the thiochroman ring to a sulfone (1,1-dioxide). The subsequent and crucial step is the dehydrogenation of the resulting thiochroman-4-one 1,1-dioxide to introduce a double bond between the C2 and C3 positions, creating the conjugated vinyl sulfone system. mdpi.comnih.gov

The synthesis of the precursor thiochroman-4-ones can be achieved through the reaction of thiophenol or its derivatives with α,β-unsaturated carboxylic acids, followed by cyclization. mdpi.com The oxidation of the thioether to the sulfone is typically carried out using an excess of an oxidizing agent like Oxone® in a water/ethanol mixture. nih.gov

The final dehydrogenation step to yield the vinyl sulfone has been explored using various reagents. nih.gov Research has shown that this transformation is critical for enhancing the biological activity of these compounds, particularly their antileishmanial properties. mdpi.comnih.govrsc.org Compounds bearing the vinyl sulfone moiety consistently display higher potency compared to their saturated sulfone or unsaturated thioether analogues. mdpi.comnih.gov

For instance, a series of 2-aryl-thiochroman-4-one 1,1-dioxides were subjected to dehydrogenation to furnish the corresponding 2-aryl-4H-thiochromen-4-one 1,1-dioxide derivatives. This transformation underscores the importance of the vinyl sulfone group in structure-activity relationship studies. rsc.org The general synthetic pathway is outlined below:

General Synthesis of Thiochromone Vinyl Sulfones

Step 1: Oxidation

Step 2: Dehydrogenation

The substitution pattern on the aromatic ring of the thiochroman scaffold influences the efficiency of these reactions and the properties of the resulting vinyl sulfone derivatives.

Annulation Strategies Using Allenyl Sulfones

A direct and efficient approach to highly functionalized this compound derivatives involves a (4+2) annulation strategy utilizing allenyl sulfones as key substrates. This methodology facilitates the construction of both S-C and C-C bonds in a domino fashion. researchgate.net

In this strategy, aromatic thiolates containing an ortho α-ketoester group react with α-substituted allenyl sulfones. The required anionic sulfur species (thiolate) can be generated in situ from the corresponding disulfide using a reducing system such as Rongalite in the presence of a base like potassium carbonate. researchgate.net This method provides a straightforward route to complex this compound structures that already incorporate a sulfone group, which can be a precursor to or part of a vinyl sulfone system depending on the subsequent chemical transformations.

Michael Addition Reactions

The vinyl sulfone group is an excellent Michael acceptor, and this reactivity can be harnessed to construct the thiochroman skeleton. The thiol-Michael addition, in particular, is a highly efficient reaction. rsc.org In a potential synthetic route, a suitably substituted thiophenol could undergo a Michael addition to a vinyl sulfone derivative, with the resulting adduct being primed for an intramolecular cyclization to form the thiochroman ring.

Organocatalysis has emerged as a powerful tool for mediating asymmetric Michael additions. The enantioselective addition of aldehydes to vinyl sulfones, catalyzed by chiral prolinol derivatives, has been demonstrated to proceed with exceptional enantioselectivity. nih.gov While this specific example leads to α-alkylation of aldehydes, the principle can be extended to the synthesis of chiral thiochroman precursors. A tandem organocatalytic thia-Michael addition followed by an aldol cyclization using a bifunctional catalyst could provide enantiomerically enriched this compound derivatives. researchgate.netbeilstein-journals.org

The general concept involves the reaction of a 2-mercaptobenzaldehyde (B1308449) derivative with a vinyl sulfone. The initial Michael addition of the thiol to the vinyl sulfone would be followed by an intramolecular aldol condensation to construct the six-membered heterocyclic ring, yielding a this compound derivative.

Stereochemistry and Structural Elucidation of Thiochroman 4 Ol and Its Stereoisomers

Absolute Configuration Determination

The precise determination of the absolute configuration of thiochroman-4-ol stereoisomers is fundamental for understanding their chemical and biological properties. Various sophisticated techniques are employed for this purpose, including chemical derivatization methods and spectroscopic analyses.

Application of Mosher's Method

Mosher's method is a powerful and widely used NMR technique for determining the absolute configuration of chiral alcohols and amines. illinois.eduumn.edu This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. mdpi.comumn.edu The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct changes in the chemical shifts (Δδ) of the protons near the chiral center in the ¹H NMR spectrum. illinois.edu

In the context of this compound derivatives, Mosher's method has been successfully applied to establish the absolute configuration at the C-4 position. For instance, in the study of biotransformation products of this compound, the absolute configuration of the major enantiomer of sulfone 4a was determined by double derivatization with (R)- and (S)-MTPA. mdpi.com Similarly, the configuration of syn-3a was assigned by comparing the ¹H NMR spectra of its (R)- and (S)-MPA esters. mdpi.com

A modified Mosher's method, involving single derivatization and low-temperature NMR spectroscopy, has also been utilized. The absolute C-4 configuration of the major enantiomer of the sulfoxide (B87167) anti-3 was assigned by comparing the ¹H NMR spectra of its (S)-MPA ester at room temperature and at -25 °C. mdpi.com

Table 1: Application of Mosher's Method in Determining the Absolute Configuration of this compound Derivatives mdpi.com

| Compound | Derivatization Agent(s) | Key ¹H NMR Signal Differences (ΔδRS or ΔδT1T2) | Determined Configuration |

|---|---|---|---|

| syn-3 | (R)-MPA and (S)-MPA | H-5 (+0.70 ppm), H-3a (−0.38 ppm), H-3b (−0.24), H-2a (−0.16), H-2b (−0.17) | S at C-4 |

| anti-3 | (S)-MPA | H-2b (+0.14), H-3b (+0.06), H-5 (−0.01) | R at C-4 |

| syn-3a | (R)-MPA and (S)-MPA | H-5 (+0.73), H-3a (−0.36), H-3b (−0.25), H-2a (−0.15), H-2b (−0.15) | S at C-4 |

Spectroscopic Analyses (e.g., NMR, HR ESI-MS, ECD spectra)

A combination of spectroscopic techniques provides a comprehensive approach to the structural elucidation and determination of the absolute configuration of this compound stereoisomers. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the connectivity and relative stereochemistry of these molecules. mdpi.com Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations can help establish the spatial relationships between protons.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS): This technique is crucial for determining the elemental composition of the molecules, which helps in confirming their molecular formulas. mdpi.comrsc.org

Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. researchgate.netfzu.edu.cn The experimental ECD spectrum is compared with theoretically calculated spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. mdpi.comresearchgate.net For example, the structures and absolute configurations of sulfoxides 3 and 3a , derived from this compound, were established through comprehensive analyses that included ECD spectra. mdpi.comresearchgate.net

Stereochemical Outcomes in Biotransformation Processes

Biotransformation, utilizing whole microbial cells or isolated enzymes, offers an environmentally friendly and highly selective method for the synthesis of chiral compounds. The stereochemical outcome of these processes is of paramount importance.

Enantioselectivity of Fungal Biotransformations

Fungi are particularly effective biocatalysts for the enantioselective transformation of thiochroman (B1618051) derivatives. mdpi.comresearchgate.net Studies have shown that different fungal species can exhibit varying degrees and even opposite enantioselectivities in the oxidation of this compound.

For example, the biotransformation of racemic this compound (1 ) by the marine-derived fungus Emericellopsis maritima BC17 showed a preference for the R-configuration of the unreacted alcohol, resulting in an enantiomeric excess (ee) of 19.6%. mdpi.com In contrast, biotransformation with Purpureocillium lilacinum BC17-2 displayed a reversed enantioselectivity. mdpi.com The fungus Mortierella isabellina has also been used to reduce thiochroman-4-one (B147511), yielding (S)-thiochroman-4-ol with high enantiomeric excess. researchgate.net

The enantioselectivity can also be influenced by the substrate. In biotransformations by Trichoderma viride and Eutypa lata, the (R)-enantiomer of the resulting sulfoxide was favored, whereas Botrytis cinerea favored the (S)-enantiomer. researchgate.net

Table 2: Enantioselectivity in Fungal Biotransformation of this compound and its Derivatives mdpi.comresearchgate.netresearchgate.net

| Substrate | Fungal Strain | Product(s) | Enantiomeric Excess (ee) / Configuration |

|---|---|---|---|

| (±)-Thiochroman-4-ol (1 ) | Emericellopsis maritima BC17 | Recovered this compound | 19.6% ee, in favor of R |

| (±)-6-Chlorothis compound (1a ) | Emericellopsis maritima BC17 | Recovered 6-Chlorothis compound | 18.2% ee, in favor of S |

| Thiochroman-4-one | Mortierella isabellina | (S)-Thiochroman-4-ol | >98% ee |

| Thiochroman-4-one derivatives | Trichoderma viride | Sulfoxides | Favored (R)-enantiomer |

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer of a product. In the context of this compound, this is particularly relevant when creating derivatives with multiple chiral centers.

One notable method for the diastereoselective synthesis of thiochroman derivatives is the SmI₂-mediated reductive cyclization of β-arylthio ketones. rsc.orgresearchgate.net This process has been shown to afford dihydrothiochroman-ols with a high degree of diastereoselectivity. rsc.org These intermediates can then be readily oxidized to the corresponding thiochroman-4-ols. rsc.orgresearchgate.net

Furthermore, the biotransformation of this compound can also lead to diastereomeric products. For instance, the biotransformation of compound 1 with E. maritima BC17 produced both syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. mdpi.com The diastereoselectivity of these enzymatic reactions can sometimes be low, as observed in the production of syn-3 by P. lilacinum, which had a diastereomeric excess (de) of 31.5%. mdpi.com

Biological Activities and Pharmacological Potential of Thiochroman 4 Ol Derivatives

Antimicrobial Properties

Thiochroman-4-ol derivatives have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi.

The antibacterial potential of thiochroman-4-one (B147511) derivatives has been evaluated against several Gram-positive and Gram-negative bacteria. Studies have reported that these compounds exhibit activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netajchem-a.comdovepress.comgsconlinepress.com For instance, certain thiochroman (B1618051) derivatives have shown inhibitory effects on Gram-positive bacteria like Staphylococcus epidermidis and Bacillus pumilus, as well as Gram-negative bacteria such as Salmonella typhi and Pseudomonas aeruginosa. researchgate.net

In one study, synthesized chalcone (B49325) derivatives were tested against a panel of bacteria, with one compound showing excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 125, 62.5, 250, and 125 µg/mL, respectively. gsconlinepress.com Another investigation into novel diazine and triazine derivatives identified compounds with high antibacterial activity against these same four bacterial species. ajchem-a.com Furthermore, a series of spiropyrrolidines incorporating a thiochroman-4-one moiety displayed moderate to excellent activity against various microbial strains when compared to standard antibiotics. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Bacterium | Activity Metric (e.g., MIC) | Source |

|---|---|---|---|

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 µg/mL | gsconlinepress.com |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 µg/mL | gsconlinepress.com |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 µg/mL | gsconlinepress.com |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 µg/mL | gsconlinepress.com |

| Thiochroman-4-one Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus pumilus | General Activity Noted | researchgate.net |

The antifungal properties of this compound derivatives have been explored against human and plant pathogens. Metabolites from biotransformations of this compound have been evaluated against Candida albicans. researchgate.net Other studies have synthesized derivatives and tested their efficacy against a range of fungi, including Candida albicans, Botrytis cinerea, Verticillium dahliae, and Fusarium oxysporum. dovepress.comresearchgate.net

For example, 6-methylthiochroman-4-one (B1293643) and 6-chlorothiochroman-4-one (B87741) demonstrated 96-100% inhibition of the phytopathogenic fungus Botrytis cinerea at concentrations between 100 to 250 µg/mL. researchgate.netnih.gov In a different study, novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties were synthesized and tested. researchgate.net One of these compounds, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (5m), showed a 69% inhibition rate against Botrytis cinerea, which was superior to the commercial fungicide carbendazim. researchgate.net The same study also assessed activity against Verticillium dahliae and Fusarium oxysporum. researchgate.net Thiochroman-oxime derivatives have also shown promising inhibition against Botrytis cinerea and Fusarium solani. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Fungus | Activity/Inhibition | Concentration | Source |

|---|---|---|---|---|

| 6-methylthiochroman-4-one | Botrytis cinerea | 100% Inhibition | 100-250 µg/mL | researchgate.netnih.gov |

| 6-chlorothiochroman-4-one | Botrytis cinerea | 100% Inhibition | 100-250 µg/mL | researchgate.netnih.gov |

| 6-methylthis compound | Botrytis cinerea | 96-100% Inhibition | 100-250 µg/mL | researchgate.net |

| Compound 5m* | Botrytis cinerea | 69% Inhibition | Not specified | researchgate.net |

| Thiochroman-oxime derivatives | Botrytis cinerea | Promising Inhibition | Not specified | researchgate.net |

| Thiochroman-oxime derivatives | Fusarium solani | Promising Inhibition | Not specified | researchgate.net |

| Various derivatives | Verticillium dahliae | Activity Assessed | Not specified | researchgate.net |

| Various derivatives | Fusarium oxysporum | Activity Assessed | Not specified | researchgate.netmdpi.com |

*Compound 5m: 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas fluorescens)

Antileishmanial Activity

A significant area of investigation for this compound derivatives is their potential to treat leishmaniasis, a parasitic disease caused by Leishmania protozoa.

Numerous studies have reported the synthesis of thiochroman-4-one derivatives and their subsequent in vitro evaluation against the intracellular amastigotes of Leishmania panamensis. researchgate.netnih.govmdpi.comnih.govdntb.gov.ua In a key study, 35 thiochromone (B8434766) derivatives were synthesized and tested for antileishmanial activity. researchgate.netnih.govmdpi.com The results showed that several compounds were highly active, with some displaying half-maximal effective concentration (EC₅₀) values below 10 µM. researchgate.netnih.govmdpi.com In another effort, 32 different 2H-thiochroman derivatives were synthesized and evaluated against L. (V) panamensis, where four compounds showed high activity with EC₅₀ values under 10 µM. dntb.gov.ua Further derivatization into acyl hydrazones was also found to significantly enhance antileishmanial activity against L. panamensis. preprints.org

Analysis of the various synthesized thiochroman-4-one derivatives has provided insight into their structure-activity relationships (SAR). researchgate.netnih.gov Initial modifications, such as adding electron-withdrawing groups to the phenyl ring or creating a double bond between carbons C2 and C3, did not lead to an improvement in antileishmanial activity. nih.gov Similarly, the conversion of the thioether in the core structure to a sulfone did not enhance activity. nih.gov However, a crucial discovery was made when these sulfones were further modified. nih.gov The introduction of a fluorine atom at the C-6 position was found to increase leishmanicidal activity compared to the non-fluorinated equivalent. mdpi.comnih.gov

The most significant finding in the SAR studies was the critical role of the vinyl sulfone moiety. researchgate.netnih.govmdpi.com When the sulfone derivatives were dehydrogenated to create the corresponding vinyl sulfones, a dramatic increase in antileishmanial activity was observed. mdpi.comnih.gov Compounds that possess a vinyl sulfone group consistently displayed the highest potency against L. panamensis, with EC₅₀ values often falling below 10 µM. researchgate.netnih.govmdpi.com Specifically, compounds designated 4h, 4i, 4j, 4k, 4l, and 4m, all bearing the vinyl sulfone moiety, showed the highest activity. researchgate.netnih.gov Two of these, 4j and 4l, had a selectivity index greater than 100, indicating high selectivity for the parasite over human cells. researchgate.netnih.govmdpi.com Compound 4j was identified as the most active and selective derivative, with an EC₅₀ of 3.23 µM and a selectivity index of 174. mdpi.comnih.gov Conversely, the removal of either the double bond or the sulfone group from this key moiety resulted in a decrease in activity, confirming the importance of the vinyl sulfone feature for potent antileishmanial effects. researchgate.netnih.govmdpi.com

Table 3: Antileishmanial Activity of Thiochroman-4-one Vinyl Sulfone Derivatives against L. panamensis

| Compound | Key Structural Feature | EC₅₀ (µM) | Selectivity Index (IS) | Source |

|---|---|---|---|---|

| 4j | 6-Fluoro, Vinyl Sulfone | 3.23 | 174 | mdpi.comnih.gov |

| 4l | Vinyl Sulfone | < 10 | > 100 | researchgate.netnih.govmdpi.com |

| 4h, 4i, 4k, 4m | Vinyl Sulfone | < 10 | ≥ 87 | researchgate.netnih.govmdpi.comnih.gov |

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 6-methylthiochroman-4-one |

| 6-chlorothiochroman-4-one |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide |

| Carbendazim |

Structure-Activity Relationships (SAR) Related to Antileishmanial Effects

Cytotoxic Activity

The cytotoxic effects of various chemical compounds are a crucial area of investigation in the development of new therapeutic agents, particularly in the field of oncology. The evaluation of a compound's toxicity against specific cell lines can provide valuable insights into its potential as a targeted therapy.

Evaluation against Human Monocytes (U-937)

The human monocyte cell line U-937 is frequently utilized in toxicological and immunological studies to assess the cytotoxic potential of novel compounds. Research into thiochroman-4-one derivatives, which are structurally related to this compound, has provided data on their effects on U-937 cells.

In a study focused on the development of antileishmanial agents, a series of thiochroman-4-one derivatives were synthesized and evaluated for their cytotoxicity against U-937 human monocytes. mdpi.com The results indicated that derivatization of thiochroman-4-ones with acyl hydrazones led to compounds with low cytotoxicity. Specifically, the semicarbazone and thiosemicarbazone derivatives of thioflavanone exhibited median lethal concentration (LC50) values of 100.2 µM and 50.1 µM, respectively. mdpi.com

Another investigation into thiochroman-4-one derivatives as potential leishmanicidal agents also assessed their cytotoxicity against U-937 cells. researchgate.net It was found that derivatives containing a vinyl sulfone group displayed low cytotoxicity, with LC50 values greater than 561 µM. researchgate.net This suggests a favorable selectivity index for these compounds, as their toxicity to human cells is significantly lower than their activity against the target parasite.

Further studies on thiochroman-4-one analogues revealed that specific derivatives, identified as 126a and 126b, demonstrated LC50 values of 561.34 µM and 693.75 µM, respectively, against U-937 cells. The corresponding effective concentrations (EC50) against Leishmania panamensis were 3.24 µM and 6.72 µM, highlighting a high degree of selectivity.

The following table summarizes the cytotoxic activity of selected thiochroman-4-one derivatives against U-937 human monocytes.

| Compound/Derivative | Cell Line | LC50 (µM) | Reference |

| Semicarbazone of thioflavanone | U-937 | 100.2 | mdpi.com |

| Thiosemicarbazone of thioflavanone | U-937 | 50.1 | mdpi.com |

| Thiochromones with vinyl sulfone | U-937 | > 561 | researchgate.net |

| Compound 126a | U-937 | 561.34 | |

| Compound 126b | U-937 | 693.75 |

Other Reported Biological Activities of Thiochroman Derivatives

The thiochroman scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities. Beyond their cytotoxic potential, derivatives of thiochroman have been investigated for their antiviral, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.comresearchgate.net

Antiviral Activities

Thiochroman derivatives have emerged as a promising class of compounds in the search for new antiviral agents. mdpi.com Their mechanism of action often involves the inhibition of key viral enzymes necessary for replication. For instance, benzylidenechromanones, a subclass of these compounds, have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for the virus's life cycle. rsc.org Molecular docking studies have suggested a high binding affinity of certain thiochroman-4-one derivatives to Mpro. rsc.org

Furthermore, numerous hydrazone derivatives, which can be synthesized from thiochroman-4-ones, have been reported to possess a broad spectrum of biological activities, including antiviral effects. mdpi.com Thiochromanones themselves have been identified as having antiviral properties. mdpi.com

Anticancer and Antitumor Properties

The development of novel anticancer agents is a major focus of medicinal chemistry, and thiochroman derivatives have shown significant promise in this area. ontosight.ainih.gov These compounds have been found to exhibit antiproliferative activity against various human tumor cell lines.

A series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives were synthesized and evaluated for their anticancer activities. nih.gov The study, conducted in collaboration with the National Cancer Institute (NCI), revealed that compounds featuring the thiochromanone skeleton generally exhibited higher anticancer activity compared to their chromanone counterparts. nih.gov Specifically, derivatives with a 1,3-benzylidene moiety showed the highest antiproliferative activity, with tumor cell growth percentages ranging from -11.63% to 103.44% across five different concentrations. rsc.org

Another notable example is the thiochroman derivative CH4986399, a nonsteroidal estrogen receptor down-regulator (SERD). iiarjournals.orgiiarjournals.org This compound has demonstrated efficacy in breast cancer models, both in vitro and in vivo. iiarjournals.orgiiarjournals.org In xenograft models of human breast cancer (Br-10 and ZR-75-1), oral administration of CH4986399 led to a significant reduction in tumor weight. iiarjournals.org This suggests its potential as a treatment for estrogen receptor (ER)-positive breast cancers, including those that have developed resistance to existing therapies like tamoxifen. iiarjournals.orgiiarjournals.org

Spirooxindole pyrrolidine-grafted thiochromene derivatives have also been investigated for their anticancer potential. One such compound, incorporating a C-5 chlorine atom on the isatin (B1672199) moiety and a para-trifluoromethylphenyl group, displayed an IC50 value of 8.4 ± 0.5 μM against the PC3 prostate cancer cell line. rsc.org

The table below presents data on the anticancer activity of selected thiochroman derivatives.

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 3-[3-(2-Aryl-2-oxoethoxy)arylidene]thiochroman-4-ones | Various | Growth Percentages: -11.63% to 103.44% | rsc.org |

| CH4986399 | Br-10 and ZR-75-1 (Breast Cancer Xenografts) | Strong reduction in tumor weight | iiarjournals.org |

| Spirooxindole pyrrolidine-grafted thiochromene | PC3 (Prostate Cancer) | IC50: 8.4 ± 0.5 μM | rsc.org |

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and the development of effective anti-inflammatory agents is of great interest. Thiochroman derivatives have been identified as possessing anti-inflammatory properties. researchgate.netresearchgate.net

Research has shown that certain thiochroman derivatives can modulate inflammatory pathways. For instance, a study on 4-allyl (thio)chromanes demonstrated their ability to inhibit the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. researchgate.net This suggests that these compounds could be valuable in the management of inflammatory conditions. The general class of thiochroman derivatives is recognized for its potential anti-inflammatory applications. ontosight.aigoogle.com

Antidiabetic Activity

The global prevalence of diabetes mellitus has spurred the search for novel therapeutic agents. Thiochroman derivatives have been investigated for their potential to manage this metabolic disorder. researchgate.netnih.gov

One area of focus has been the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. A series of N-{[(substituted-4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives were designed and synthesized as potential α-glucosidase inhibitors. nih.gov In vitro assays demonstrated that most of these compounds possessed inhibitory activity against α-glucosidase, with one derivative showing 87.3% inhibition at a concentration of 5.39 mmol/L. nih.gov Molecular docking studies further elucidated the interaction between the most potent compound and the enzyme, providing a basis for the future design of α-glucosidase inhibitors. nih.gov

Additionally, chroman and thiochroman 4-hydroxyacetic acid derivatives have been developed for the potential treatment of diabetic complications. google.comgoogle.com Other research has focused on thiochroman derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors, a modern approach to managing type 2 diabetes. researchgate.netresearchgate.net

Insecticidal Activity

This compound derivatives have been identified as a class of compounds with notable biological and agricultural activities, including potential as insecticides. researchgate.net The core structure of thiochroman is considered a versatile scaffold in the development of new bioactive compounds. researchgate.net Research into the structure-activity relationships of these derivatives is ongoing to optimize their efficacy for various applications, including pest control. While broad-spectrum biological activities are recognized, specific data detailing the insecticidal potency and target species for this compound derivatives require further dedicated investigation. The exploration of these compounds in agricultural contexts, such as their potential use in insecticide-treated bed nets, highlights an area of active research interest. imperial.ac.uk

Neuroprotective Effects

Certain derivatives of the thiochroman scaffold have been reported to possess neuroprotective properties. mdpi.comnih.gov Specifically, compounds incorporating a vinyl sulfone moiety have been noted for a wide range of biological activities, including neuroprotective effects. mdpi.comnih.gov The investigation into the neuroprotective potential of such derivatives often involves in vitro models, such as the use of the human neuroblastoma SH-SY5Y cell line, which is a common model for studying neurodegenerative diseases. nih.govmdpi.com Studies on related heterocyclic compounds suggest that mechanisms like antioxidant and anti-inflammatory actions are often responsible for neuroprotection. jelsciences.com For instance, some compounds exhibit neuroprotective effects by mitigating oxidative stress and inhibiting inflammatory pathways. jelsciences.commdpi.com While the general class of thiochroman derivatives shows promise, detailed studies focusing specifically on the neuroprotective mechanisms of this compound are an emerging area of research.

Mechanisms of Action (Hypothesized and Investigated)

Inhibition of Cysteine Proteases by Vinyl Sulfones

A significant and well-investigated mechanism of action for certain thiochroman derivatives, particularly those containing a vinyl sulfone group, is the inhibition of cysteine proteases. mdpi.comnih.gov This class of inhibitors is effective against various parasitic cysteine proteases, which are crucial for the life cycle of pathogens like Leishmania, Trypanosoma, and Plasmodium. mdpi.comgoogle.comresearchgate.netbiorxiv.org

The inhibitory action is based on an irreversible covalent modification of the target enzyme. researchgate.netbiorxiv.org The generally accepted mechanism involves a nucleophilic attack by the thiolate anion of the catalytic cysteine residue in the protease's active site on the β-carbon of the vinyl group. mdpi.combiorxiv.org This process, known as a Michael addition, forms a stable covalent bond between the inhibitor and the enzyme, leading to its inactivation. researchgate.net

Molecular modeling studies provide further insight into this interaction. The catalytic histidine residue in the active site of the cysteine protease is believed to remain protonated, acting as a general acid. biorxiv.org Hydrogen bonding between this protonated histidine and the sulfone oxygen of the vinyl sulfone inhibitor polarizes the vinyl group. biorxiv.org This polarization imparts a positive charge on the β-carbon, making it highly susceptible to the nucleophilic attack by the active site cysteine thiolate. biorxiv.org

The effectiveness of this mechanism is highlighted by the potent inhibitory activity of these compounds. For example, some thiochroman derivatives with a thiochroman 1,1-dioxide ring have been shown to inhibit target cysteine proteases with IC50 values in the nanomolar range. google.com The structure-activity relationship (SAR) studies reveal that the presence of the vinyl sulfone moiety is critical for this biological activity. mdpi.comnih.govrsc.org

Table 1: Investigated Thiochroman Derivatives as Cysteine Protease Inhibitors

| Compound Class | Proposed Mechanism | Target Enzyme Class | Key Structural Feature | Reference |

| Thiochromone Vinyl Sulfones | Irreversible covalent inhibition via Michael addition | Cysteine Proteases | Vinyl sulfone group | mdpi.com, nih.gov |

| Thiochroman 1,1-dioxide derivatives | Covalent interaction with active site cysteine | Cysteine Proteases | Thiochroman 1,1-dioxide ring | google.com |

Theoretical Studies and Computational Chemistry Applications

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of thiochroman (B1618051) derivatives. DFT calculations have been employed to support mechanistic proposals for synthesis and to understand the electronic properties that influence biological activity.

In a notable application, DFT calculations were used to substantiate the mechanism of a visible-light-mediated, photocatalyst-free C-S cross-coupling reaction used to synthesize Thiochroman-4-ol derivatives. organic-chemistry.org The calculations supported the proposed formation of an electron donor-acceptor (EDA) complex that initiates the reaction cascade. organic-chemistry.orgcapes.gov.br

Furthermore, DFT studies have been applied to derivatives of the closely related thiochroman-4-one (B147511). For instance, in the synthesis of novel spiropyrrolidines incorporating a thiochroman-4-one scaffold, DFT calculations helped to understand the electronic properties and reactivity. researchgate.netresearchgate.net These studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In the context of biotransformation, Time-Dependent Density Functional Theory (TD-DFT) has been crucial. It is used to calculate the Electronic Circular Dichroism (ECD) spectra of chiral molecules, which allows for the determination of their absolute configuration by comparing the calculated spectra with experimental measurements. nih.gov

Table 1: Applications of DFT in Thiochroman-Related Studies

| Studied System | DFT Application | Research Finding | Reference |

|---|---|---|---|

| This compound Synthesis | Mechanistic Substantiation | Supported the formation of an Electron Donor-Acceptor (EDA) complex in a photocatalyst-free synthesis. | organic-chemistry.orgcapes.gov.br |

| Spiropyrrolidines with Thiochroman-4-one | Electronic Properties | Calculated HOMO-LUMO energy gaps to correlate electronic structure with antimicrobial activity. | researchgate.netresearchgate.net |

Quantum Chemical Calculations for Stereochemical Outcomes

Quantum chemical calculations are a powerful tool for predicting and rationalizing the stereochemical course of chemical reactions. For derivatives of this compound, these computational methods have been essential in confirming the three-dimensional structure of newly synthesized compounds. researchgate.net

A significant application is the determination of the absolute configuration of chiral products obtained from the biotransformation of this compound. nih.gov In a study involving the transformation of this compound and 6-chlorothis compound by marine-derived fungi, several chiral sulfoxide (B87167) metabolites were produced. nih.gov To unambiguously establish their absolute configurations, researchers compared experimental Electronic Circular Dichroism (ECD) spectra with theoretical spectra calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The excellent agreement between the experimental and calculated spectra for enantiomers of the resulting sulfoxides confirmed their assigned absolute configurations, such as anti-(1R,4R) and syn-(1R,4S). nih.gov

In other studies involving the synthesis of complex heterocyclic systems from thiochroman-4-one, quantum chemical calculations using a DFT approach have been performed to rationalize the stereochemical outcome of the reactions. researchgate.netmolaid.com These calculations help to corroborate the stereochemistry established by experimental techniques like X-ray diffraction. researchgate.net

Applications in Materials Science and Polymer Chemistry

Incorporation into Silicone Mixtures

Thiochroman-4-ol is utilized as a solid, monomeric organic compound for incorporation into silicone mixtures. mdpi.com It serves as a crystalline matrix for hydrosilylation catalysts, enabling the creation of stable, long-life, one-component silicone formulations that cure upon heating. mdpi.com In these systems, the catalyst is dispersed within the solid this compound. This method prevents the premature reaction of the silicone components at ambient temperatures.

The effectiveness of this application is linked to the melting point of the crystalline compound. This compound, with a melting point of 69 °C, is suitable for hot-curing systems where the curing process needs to be initiated at an elevated temperature. mdpi.com When the silicone mixture is heated, the this compound matrix melts, releasing the catalyst and allowing the crosslinking reaction to proceed. mdpi.com This approach is an alternative to using thermoplastic organopolysiloxane rubbers as the matrix for catalyst incorporation. mdpi.com

| Compound | Melting Point (°C) | Role in Silicone Mixture |

|---|---|---|

| This compound | 69 | Solid matrix for catalyst in hot-curing systems. mdpi.com |

| 3,6-Dimethyl-4-octyne-3,6-diol | 54 | Solid matrix for catalyst in hot-curing systems. mdpi.com |

| 2-Acetyl-1-tetralone | 56 | Solid matrix for catalyst in hot-curing systems. mdpi.com |

Use as a Hydrosilylation Catalyst Component

The role of this compound is to act as a thermal inhibitor or an encapsulant for the active platinum catalyst. mdpi.com By incorporating the catalyst into solid, crystalline this compound, its catalytic activity is suppressed at room temperature. mdpi.com This is essential for formulating one-component silicone rubber compositions, which must remain stable during storage but cure efficiently at a desired temperature. mdpi.com

Upon heating the silicone mixture to or above the melting point of this compound (69 °C), the solid matrix liquefies. mdpi.com This releases the entrapped platinum catalyst, which then becomes active and initiates the hydrosilylation crosslinking process, leading to the curing (vulcanization) of the silicone rubber. mdpi.com This temperature-triggered release mechanism provides precise control over the curing reaction. mdpi.com

| Component | Example | Function |

|---|---|---|

| Silicone Polymer (Alkenyl-functional) | Vinyl-terminated polydimethylsiloxane | Base polymer with reactive sites for crosslinking. google.com.pg |

| Crosslinker (Hydride-functional) | Organohydrogenpolysiloxane | Contains Si-H groups that react with alkenyl groups. google.com.pg |

| Hydrosilylation Catalyst | Platinum complex (e.g., Karstedt's catalyst) | Actively catalyzes the Si-H and C=C addition reaction. researchgate.net |

| Catalyst Encapsulant/Inhibitor | This compound | Inhibits catalyst at room temperature; releases it upon melting at 69 °C to trigger curing. mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel Thiochroman-4-ol Derivatives

The synthesis of new derivatives based on the this compound framework is a key area of future research. The existing thiochroman-4-one (B147511) structure is a versatile starting point for creating a wide array of new compounds. mdpi.com For instance, the introduction of different alkyl groups at the 2-position of the thiochroman-4-one ring system can be achieved through methods like conjugate addition of lithium dialkylcuprates. mdpi.com Subsequent reduction of the ketone at the 4-position provides access to a library of 2-alkylthis compound derivatives. mdpi.com

Furthermore, modifications to the aromatic ring, such as the introduction of halogen atoms, can significantly influence the biological properties of the resulting molecules. nih.gov The synthesis of compounds like 6-chlorothis compound has been accomplished and these halogenated derivatives can serve as precursors for further chemical transformations. vulcanchem.comaminer.orgmdpi.com The exploration of various substitution patterns on the aromatic ring is a promising strategy for developing new derivatives with tailored properties.